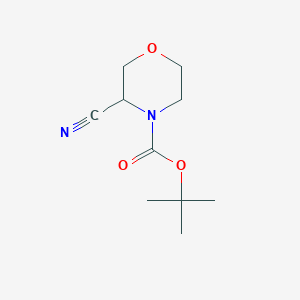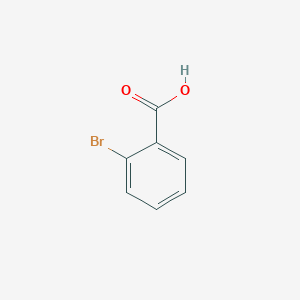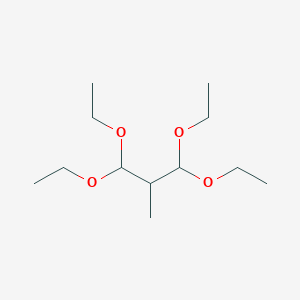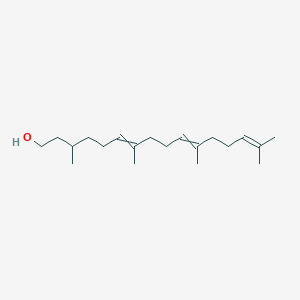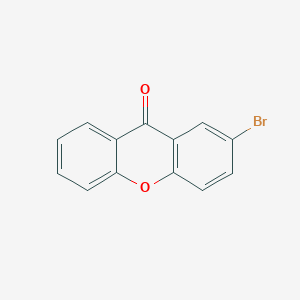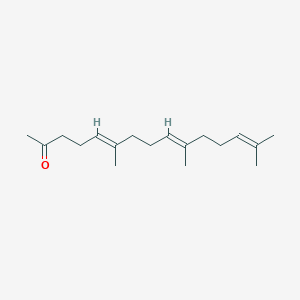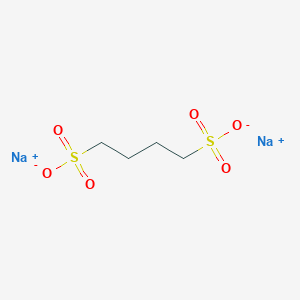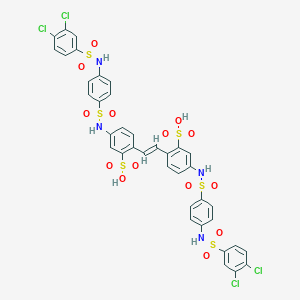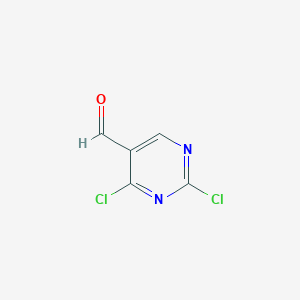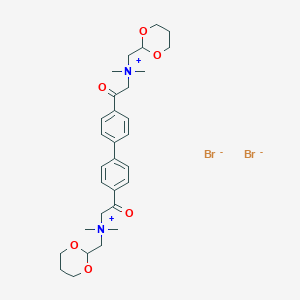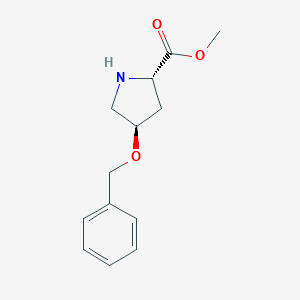
Trans Methyl O-benzyl-L-4-hydroxyproline
説明
Synthesis Analysis
The synthesis of hydroxyproline derivatives, including Trans Methyl O-benzyl-L-4-hydroxyproline, involves stereospecific methods and a variety of protecting groups. A key step in the synthesis of these compounds is the SN2 displacement of a hydroxyl group in 4-hydroxy-L-prolines, leading to a range of L-proline derivatives with significant stereochemical control (Andreatta et al., 1967). Novel L-proline cis-4-hydroxylases have also been identified, offering new pathways for hydroxylation and synthesis of hydroxyproline derivatives (Hara & Kino, 2009).
Molecular Structure Analysis
The molecular structure of Trans Methyl O-benzyl-L-4-hydroxyproline and its derivatives are characterized by their hydroxylation patterns, which significantly affect their stereochemistry and physical properties. The presence of hydroxyl groups induces specific ring puckers and affects the trans:cis amide bond ratio, influencing molecular recognition and the stability of the compounds' structures (Testa et al., 2018).
Chemical Reactions and Properties
Hydroxyproline derivatives participate in a variety of chemical reactions, including Strecker reactions, which can be catalyzed by trans-4-hydroxy-L-proline-derived N,N'-dioxides, yielding alpha-amino nitriles with high enantiomeric excess (Wen et al., 2008). The hydroxylation and the presence of substituents significantly influence the reactivity and selectivity of these reactions.
科学的研究の応用
Specific Scientific Field
This application falls under the field of Metabolic Engineering .
Summary of the Application
Trans-4-hydroxy-L-proline is an important amino acid used in medicinal and industrial applications, particularly as a valuable chiral building block for the organic synthesis of pharmaceuticals . Traditionally, it is produced by the acidic hydrolysis of collagen, but this process has drawbacks such as low productivity, a complex process, and heavy environmental pollution . Therefore, it is now mainly produced via fermentative production by microorganisms .
Methods of Application
Recent advances in metabolic engineering have been used to construct microbial cell factories that have improved the trans-4-hydroxy-L-proline biosynthetic pathway . To further enhance the production, new strategies and tools must be proposed .
Results or Outcomes
The result of this application is the improved production of trans-4-hydroxy-L-proline through microbial fermentation .
Animal Metabolism and Cell Signaling
Specific Scientific Field
This application is in the field of Biochemistry and Cell Biology .
Summary of the Application
The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Methods of Application
Trans-4-hydroxy-L-proline is produced by the posttranslational hydroxylation of proline residues in proteins . It is a nonessential α-amino acid and is present in several secondary metabolites .
Results or Outcomes
These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
Synthesis of Biologically Active Compounds and Drugs
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
“Trans Methyl O-benzyl-L-4-hydroxyproline” can be used to synthesize biologically active compounds and drugs . It may be used as a precursor for anti-cancer and anti-viral drugs in drug research .
Methods of Application
The specific methods of application would depend on the type of biologically active compound or drug being synthesized. The synthesis process typically involves a series of chemical reactions, purification steps, and quality control checks .
Results or Outcomes
The result of this application is the production of biologically active compounds and drugs that can be used in the treatment of various diseases .
Synthesis of Neuroexcitatory Kainoids and Antifungal Echinocandins
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
“Trans Methyl O-benzyl-L-4-hydroxyproline” is a versatile reagent for the synthesis of neuroexcitatory kainoids and antifungal echinocandins .
Methods of Application
The specific methods of application would depend on the type of neuroexcitatory kainoid or antifungal echinocandin being synthesized. The synthesis process typically involves a series of chemical reactions, purification steps, and quality control checks .
Results or Outcomes
The result of this application is the production of neuroexcitatory kainoids and antifungal echinocandins, which have potential therapeutic applications .
Proteomics Research
Specific Scientific Field
This application is in the field of Proteomics .
Summary of the Application
“Trans Methyl O-benzyl-L-4-hydroxyproline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Methods of Application
The specific methods of application would depend on the type of proteomics research being conducted. It could involve protein purification, mass spectrometry, protein-protein interaction studies, and other techniques .
Results or Outcomes
The result of this application is the advancement of our understanding of proteins and their roles in biological systems .
Synthesis of Chiral Ligands for Enantioselective Ethylation of Aldehydes
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“Trans Methyl O-benzyl-L-4-hydroxyproline” is used in the synthesis of chiral ligands for enantioselective ethylation of aldehydes . This is a key process in the production of certain pharmaceuticals and fine chemicals .
Methods of Application
The synthesis process typically involves a series of chemical reactions, purification steps, and quality control checks .
Results or Outcomes
The result of this application is the production of chiral ligands that can be used in the enantioselective ethylation of aldehydes .
将来の方向性
The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation, the yield increased by 63.1% compared with the highest existing reported yield . This study presents a strategy for establishing a microbial cell factory capable of producing T-4-HYP at high levels, making it suitable for large-scale industrial production . Additionally, this study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .
特性
IUPAC Name |
methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYGFMCYASWNS-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428634 | |
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans Methyl O-benzyl-L-4-hydroxyproline | |
CAS RN |
113490-76-9 | |
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



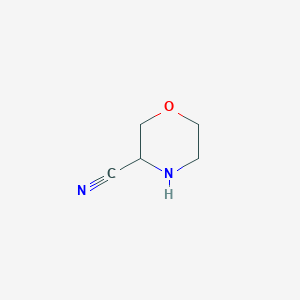
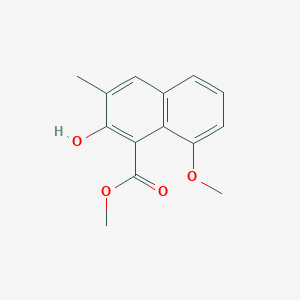
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
